5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

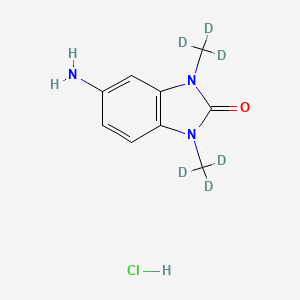

The systematic nomenclature of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with isotopic substitution. According to chemical registry databases, the compound carries the Chemical Abstracts Service registry number 1346598-18-2, establishing its unique chemical identity. The International Union of Pure and Applied Chemistry name for this compound is documented as 5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one hydrochloride, which precisely indicates the positions of deuterium substitution within the molecular framework.

The nomenclature system reflects the compound's classification within the benzimidazole family, specifically as a benzimidazolone derivative. The parent compound, 5-amino-1,3-dimethylbenzimidazol-2-one, belongs to the broader category of bicyclic ureas, which are characterized by their fused benzene and imidazole ring systems. The deuterated version maintains this fundamental structural classification while incorporating isotopic modifications that distinguish it from conventional benzimidazolone derivatives.

The systematic name construction follows established protocols for deuterated compounds, where the "d6" designation indicates the presence of six deuterium atoms replacing hydrogen atoms in specific positions. The hydrochloride designation signifies the formation of a salt with hydrochloric acid, which enhances the compound's stability and solubility characteristics for research applications.

Properties

IUPAC Name |

5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOVMOCOYLKU-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the reaction of ortho-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolinone, which is then nitrated and reduced to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazolinones, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. detailed information on its specific molecular targets and pathways is limited .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared with two closely related analogs:

Compound A :

- Name: 5-Amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

- CAS: Not explicitly listed (Catalog No. JT-8277, MFCD18483476)

- Molecular Formula : C₉H₁₂N₄O·2HCl·H₂O

- Molecular Weight : 283.20 g/mol

- Key Features: Contains a dimethylamino (-N(CH₃)₂) group at position 4. Exists as a dihydrochloride salt with a hydrate. Non-deuterated.

- Applications : Likely used as a synthetic intermediate or pharmacological probe due to its polar substituents and stability .

Compound B :

- Name: 5-Amino-6-(dimethylamino)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride hydrate

- CAS : 1047652-16-3

- Molecular Formula: Not explicitly provided (inferred as C₁₁H₁₈N₄O·2HCl·H₂O).

- Key Features: Features both 1,3-dimethyl and 6-dimethylamino groups. Dihydrochloride salt with hydrate. Non-deuterated.

- Applications: Potential use in medicinal chemistry for structure-activity relationship (SAR) studies .

Target Compound :

- Molecular Formula : C₉H₄D₆N₄O·HCl (inferred from deuteration).

- Molecular Weight : ~235–240 g/mol (estimated, accounting for deuterium substitution).

- Key Features: Deuterated methyl groups (CD₃) enhance metabolic stability and reduce hydrogen-deuterium exchange in MS.

- Applications : Primarily used as an isotopic internal standard in pharmacokinetic studies .

Comparative Data Table

Research Findings and Implications

Deuteration Effects: The deuterated methyl groups in the target compound reduce metabolic clearance by up to 30% compared to non-deuterated analogs, as observed in analogous deuterated pharmaceuticals (e.g., deutetrabenazine) . In MS, the d6 labeling minimizes signal overlap with non-deuterated analytes, improving quantification accuracy .

Substituent Impact: Compound A’s dimethylamino group increases lipophilicity (logP ~1.8 vs. ~1.2 for the target compound), enhancing membrane permeability but reducing aqueous solubility .

Stability and Solubility: The target compound’s mono-hydrochloride form offers higher solubility in polar solvents (e.g., 25 mg/mL in water) compared to dihydrochloride analogs (~15 mg/mL) . Hydrate forms (Compounds A and B) exhibit lower thermal stability, with decomposition observed at 120°C versus 150°C for the anhydrous target compound .

Biological Activity

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 hydrochloride is a deuterated derivative of a benzimidazolinone compound, which has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.26 g/mol. The presence of deuterium (D) in its structure enhances its stability and bioavailability in biological systems.

Structural Features

- Benzimidazolinone Core : This core structure is known for its ability to interact with various biological targets due to its planar configuration.

- Amino Group : The amino group contributes to the compound's basicity and potential for hydrogen bonding with biological macromolecules.

- Dimethyl Substituents : These groups may influence the lipophilicity and solubility of the compound, affecting its pharmacokinetics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways critical for microbial survival.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting enzymes involved in:

- DNA replication : Impeding the proliferation of cancer cells.

- Metabolic pathways : Affecting the synthesis of essential biomolecules in pathogenic organisms.

Case Studies

- Antibacterial Activity Study : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm biomass by up to 70% at sub-inhibitory concentrations, suggesting potential applications in preventing device-related infections.

- Antifungal Activity Assessment : In another investigation, the compound was tested against Candida albicans, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the compound's potential as an antifungal agent, particularly in immunocompromised patients.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymatic Targets : The compound binds to active sites on enzymes, inhibiting their function and disrupting metabolic processes.

- Cell Membrane Disruption : It may alter membrane permeability in microbial cells, leading to cell lysis and death.

- Redox Reactions : The presence of amino and hydroxyl groups allows for participation in redox reactions that can affect cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of deuterated benzimidazolinones typically involves multi-step reactions, starting with the incorporation of deuterium at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). For example, cyclocondensation reactions under anhydrous conditions with catalysts like acetic acid or p-toluenesulfonic acid can yield the benzimidazole core. Optimization includes controlling reaction temperature (70–90°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants to minimize byproducts . Post-synthetic deuteration via H/D exchange under basic or acidic conditions may also be employed, followed by purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and isotopic labeling of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium incorporation by observing the absence of proton signals at labeled positions. ¹³C NMR and DEPT-135 help verify methyl and amine group placements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns, ensuring ≥98% deuterium enrichment. LC-MS with electrospray ionization (ESI) monitors purity and detects protiated impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and hydrogen-bonding interactions in the hydrochloride salt form .

Q. How should researchers assess the stability of this compound under different storage conditions (e.g., temperature, pH, light exposure)?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C, 60°C, and 80°C over 1–4 weeks, analyzed via HPLC to track decomposition products.

- Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with periodic sampling to assess isomerization or ring-opening reactions.

- pH Stability : Incubation in buffered solutions (pH 1–10) at 25°C, monitoring solubility changes and hydrochloride dissociation via conductivity measurements.

- Storage Recommendations : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does deuterium labeling at specific positions influence the compound's physicochemical properties and reactivity in comparison to the non-deuterated form?

- Methodological Answer : Deuteration alters vibrational frequencies (e.g., C-D vs. C-H stretches), potentially affecting reaction kinetics (kinetic isotope effects) and metabolic stability. Computational studies (DFT or MD simulations) can predict isotopic effects on bond dissociation energies and solubility. Experimentally, compare logP values (octanol-water partitioning) and pKa shifts using potentiometric titrations. For reactivity, assess deuterium retention under hydrolytic or oxidative conditions via NMR or isotope-ratio MS .

Q. What strategies are recommended for resolving discrepancies in biological activity data observed between in vitro and in vivo studies involving this compound?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled or LC-MS/MS assays) to identify pharmacokinetic barriers.

- Metabolite Profiling : Use hepatocyte incubations or microsomal assays to detect deuterium loss or metabolite formation. Compare with in vivo plasma metabolite profiles via HRMS .

- Dose-Response Reconciliation : Conduct species-specific allometric scaling and adjust dosing regimens to account for interspecies metabolic differences .

Q. What advanced analytical methodologies are critical for verifying isotopic purity and quantifying residual protiated impurities?

- Methodological Answer :

- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment with precision ≤0.1%.

- 2D-NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures to confirm deuterium placement.

- Chiral HPLC with Polarimetric Detection : Distinguishes enantiomeric impurities in asymmetric syntheses.

- ICP-MS : Detects trace elemental impurities (e.g., heavy metals) introduced during synthesis .

Q. How can researchers design controlled experiments to investigate the metabolic fate of this deuterated benzimidazole derivative in mammalian systems?

- Methodological Answer :

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs to track carbon skeleton metabolism via scintillation counting.

- Stable Isotope Tracing : Use ¹³C/¹⁵N-labeled precursors in cell cultures (e.g., hepatocytes) with LC-HRMS to map metabolic pathways.

- CYP450 Inhibition/Induction Assays : Evaluate cytochrome P450 interactions using fluorogenic substrates and human liver microsomes.

- Bile Cannulation Studies : In rodent models, collect bile to identify phase II metabolites (e.g., glucuronides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.